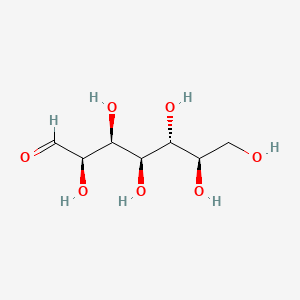
D-glycero-D-gluco-Heptose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal is a polyhydroxy aldehyde, also known as a sugar alcohol. This compound is characterized by the presence of multiple hydroxyl groups and an aldehyde group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal can be achieved through several methods. One common approach involves the oxidation of corresponding sugar alcohols. For instance, the oxidation of heptitol using mild oxidizing agents such as pyridinium chlorochromate can yield the desired aldehyde.
Industrial Production Methods
In industrial settings, the production of (2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal often involves the catalytic oxidation of heptitol. This process is typically carried out in the presence of a catalyst such as platinum or palladium on carbon, under controlled temperature and pressure conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acetic anhydride for esterification, and alkyl halides for ether formation.
Major Products Formed
Oxidation: (2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoic acid.
Reduction: (2R,3S,4R,5R,6R)-2,3,4,5,6,7-heptahydroxyheptane.
Substitution: Various esters and ethers depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a model compound for studying carbohydrate metabolism and enzymatic reactions.
Medicine: Investigated for its potential role in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of biodegradable polymers and as a precursor for various chemical intermediates.
Wirkmechanismus
The mechanism by which (2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal exerts its effects involves its interaction with specific molecular targets. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with enzymes and other biomolecules, influencing their activity and stability. In metabolic pathways, it can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S,4R,5R,6R)-2,3,4,5,6-pentahydroxyhexanal: A similar polyhydroxy aldehyde with one less carbon atom.
(2R,3S,4R,5R,6R)-2,3,4,5,6,7,8-heptahydroxyoctanal: A similar compound with one additional carbon atom.
Uniqueness
(2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal is unique due to its specific stereochemistry and the presence of six hydroxyl groups, which provide it with distinct chemical properties and reactivity compared to other polyhydroxy aldehydes. This makes it particularly valuable in synthetic chemistry and various industrial applications.
Eigenschaften
Molekularformel |
C7H14O7 |
|---|---|
Molekulargewicht |
210.18 g/mol |
IUPAC-Name |
(2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal |
InChI |
InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4+,5+,6+,7-/m0/s1 |
InChI-Schlüssel |
YPZMPEPLWKRVLD-CJZRUXIPSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C(C=O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


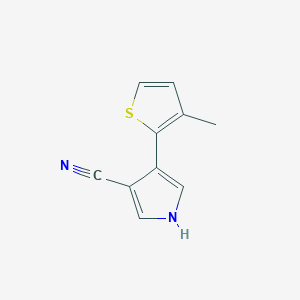
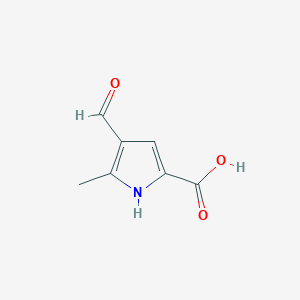
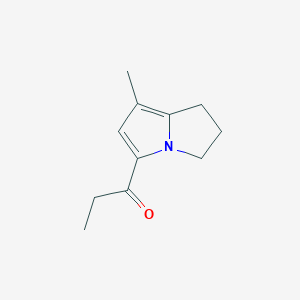

![2-(Aminomethyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12876113.png)
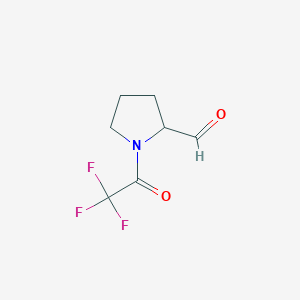
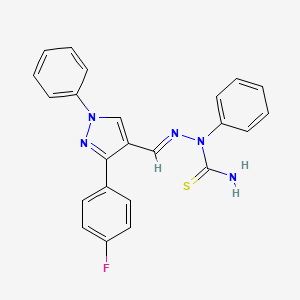
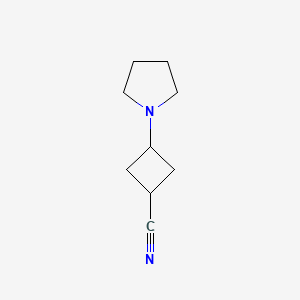
![2,4-Bis(difluoromethyl)benzo[d]oxazole](/img/structure/B12876137.png)
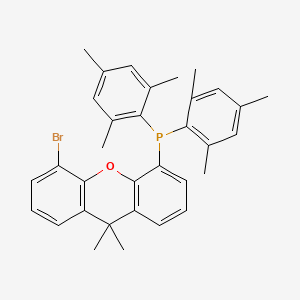
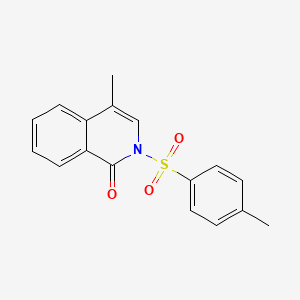
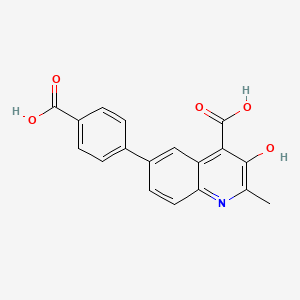
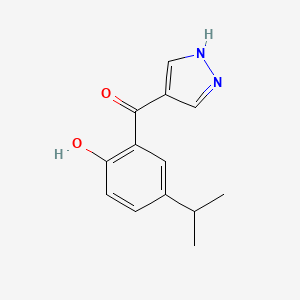
![6,6-Dimethyl-3-phenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12876168.png)
